molecular formula C12H22N4O B15051205 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine

Cat. No.: B15051205
M. Wt: 238.33 g/mol
InChI Key: PHXXDOVTYQJEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a dimethyl group and a morpholine ring connected via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole and morpholine rings may interact with enzymes, receptors, or other proteins, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C12H22N4O/c1-11-9-12(15(2)14-11)10-13-3-4-16-5-7-17-8-6-16/h9,13H,3-8,10H2,1-2H3

InChI Key

PHXXDOVTYQJEND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCN2CCOCC2)C

Origin of Product

United States

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